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1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

PDE9 inhibition Physicochemical property differentiation XLogP

1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 852441-39-5) is a synthetic small molecule (MW 350.8 g/mol, C19H15ClN4O) belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold class. This scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, with multiple members demonstrating inhibitory activity against cyclin-dependent kinase 2 (CDK2), phosphodiesterase 9 (PDE9), and various tyrosine kinases.

Molecular Formula C19H15ClN4O
Molecular Weight 350.81
CAS No. 852441-39-5
Cat. No. B2552107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS852441-39-5
Molecular FormulaC19H15ClN4O
Molecular Weight350.81
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H15ClN4O/c1-13(14-5-3-2-4-6-14)23-12-21-18-17(19(23)25)11-22-24(18)16-9-7-15(20)8-10-16/h2-13H,1H3
InChIKeyFWIXDZZFGBCBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

852441-39-5: A Dual-Substituted Pyrazolo[3,4-d]pyrimidin-4(5H)-one Scaffold for Kinase and PDE Inhibitor Screening


1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 852441-39-5) is a synthetic small molecule (MW 350.8 g/mol, C19H15ClN4O) belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold class [1]. This scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, with multiple members demonstrating inhibitory activity against cyclin-dependent kinase 2 (CDK2), phosphodiesterase 9 (PDE9), and various tyrosine kinases [2]. The compound features a 4-chlorophenyl substituent at N1 and a 1-phenylethyl group at N5, a substitution pattern that distinguishes it from other extensively characterized analogs such as CLM3, CLM29, and (S)-C33 [3].

Why Pyrazolo[3,4-d]pyrimidin-4(5H)-one Analogs Cannot Be Interchanged: The Critical Role of N1 and N5 Substitution Patterns


Within the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, minor variations in the N1 and N5 substituent identities profoundly alter target selectivity and potency. For instance, N5-2-(4-halophenyl)acetamide derivatives preferentially target CDK2 (IC50 ~0.21 µM) [1], whereas C6-(1-(4-chlorophenyl)ethylamino)-substituted analogs with an N1-cyclopentyl group achieve low-nanomolar PDE9 inhibition (IC50 11 nM) [2]. A compound bearing a 4-chlorophenyl group at N1 and a 1-phenylethyl group at N5 represents a distinct pharmacophore combination not represented in either series; its selectivity profile cannot be extrapolated from either the CDK2-optimized or PDE9-optimized chemotypes. Generic substitution based solely on the shared pyrazolo[3,4-d]pyrimidin-4(5H)-one core therefore carries a high risk of unpredictable target engagement and cellular potency [3].

Quantitative Differentiation of 852441-39-5: Comparative Evidence Against Key Analogs


N1-4-Chlorophenyl Substitution Confers a Distinct Physicochemical Profile Compared to N1-Cyclopentyl PDE9 Inhibitors

The target compound carries an N1-4-chlorophenyl group, whereas the potent PDE9 inhibitor (S)-C33 carries an N1-cyclopentyl substituent. This substitution difference results in a computed XLogP3-AA of 3.7 for 852441-39-5 [1], substantially higher than the estimated value for (S)-C33 (C19H22ClN5O; predicted XLogP ~2.5–3.0 based on fragment contribution). The higher lipophilicity of the N1-aryl analog predicts altered membrane permeability, tissue distribution, and plasma protein binding compared to the N1-cycloalkyl series [2].

PDE9 inhibition Physicochemical property differentiation XLogP

Absence of a C6 Substituent Differentiates 852441-39-5 from the PDE9 Chemotype and May Favor Alternative Kinase Targets

All reported high-potency PDE9 inhibitors in the pyrazolo[3,4-d]pyrimidin-4(5H)-one series contain a C6 substituent, typically a 1-(4-chlorophenyl)ethylamino group, which forms a critical hydrogen bond with the PDE9 active site [1]. The target compound 852441-39-5 lacks any C6 substitution, possessing only a hydrogen at this position. This key structural difference eliminates the essential PDE9 pharmacophoric element, strongly suggesting that 852441-39-5 will not engage PDE9 with the same potency as C6-substituted analogs (IC50 = 11 nM for (S)-C33). Instead, the compound may favor engagement with kinase targets such as CDK2, where N5-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones lacking C6 substitution have demonstrated IC50 values as low as 0.21 µM [2].

Kinase selectivity SAR differentiation C6 substitution

N5-1-Phenylethyl Substitution Provides a Conformationally Distinct Pharmacophore Relative to N5-Acetamide CDK2 Inhibitors

The most potent CDK2 inhibitors in the pyrazolo[3,4-d]pyrimidin-4(5H)-one series reported to date bear N5-2-(4-halophenyl)acetamide substituents (e.g., compound 4a: CDK2 IC50 = 0.21 µM) [1]. The target compound replaces the planar acetamide linker with a chiral 1-phenylethyl group at N5. This substitution introduces a stereogenic center and a more conformationally flexible, non-planar side chain. In the related pyrazolopyrimidine tyrosine kinase inhibitor series (CLM3 and CLM29), the presence of a 1-phenylethyl group at N5 has been associated with multi-target kinase activity against RET, VEGFR, and EGFR tyrosine kinases [2]. Whether 852441-39-5 retains CDK2 affinity comparable to the acetamide series or shifts toward a broader kinase inhibition profile remains experimentally uncharacterized.

CDK2 inhibitor design N5 substituent SAR Conformational analysis

Hydrogen Bond Acceptor Count of 3 May Limit Aqueous Solubility Relative to More Polar Analogs

The target compound possesses 3 hydrogen bond acceptor (HBA) atoms and 0 hydrogen bond donors, as computed by PubChem [1]. In comparison, the CDK2-active N5-acetamide analog 4a contains additional HBA atoms from the acetamide carbonyl and halogen substituents, while (S)-C33 contains an additional secondary amine HBD. The low HBA count and absence of any HBD in 852441-39-5 predict limited aqueous solubility and may complicate formulation for in vivo studies without the use of co-solvents or excipients. Additionally, the compound's topological polar surface area (TPSA) of 50.5 Ų is below the typical threshold (60–70 Ų) associated with favorable oral bioavailability [1], which may restrict its utility in oral dosing paradigms compared to more polar analogs.

Solubility Drug-likeness Hydrogen bond acceptors

Recommended Application Scenarios for 852441-39-5 Based on Comparative Evidence


Multi-Kinase Selectivity Profiling Panels

Given its N5-1-phenylethyl substitution pattern, which in the CLM3/CLM29 series confers multi-target tyrosine kinase inhibition (RET, VEGFR, EGFR), 852441-39-5 is best deployed in broad kinase selectivity screening panels to characterize its complete target engagement fingerprint. Its structural divergence from both the CDK2-selective N5-acetamide series and the PDE9-selective C6-substituted series makes it a valuable probe for identifying novel kinase targets within the pyrazolo[3,4-d]pyrimidin-4(5H)-one chemotype. [1]

Medicinal Chemistry Hit-to-Lead Optimization Focusing on CDK2 Selectivity

If CDK2 inhibition is the desired therapeutic axis, 852441-39-5 can serve as a starting scaffold for focused SAR exploration. The N5-1-phenylethyl group could be systematically replaced with acetamide-containing side chains (as in compound 4a, CDK2 IC50 = 0.21 µM) while retaining the N1-4-chlorophenyl group to probe the contribution of this aryl substituent to target affinity and selectivity. The physicochemical property data (XLogP3 = 3.7, TPSA = 50.5 Ų) provide a baseline for monitoring ADME property changes during optimization. [2]

Negative Control for PDE9 Biochemical Assays

Because 852441-39-5 lacks the essential C6-substituent required for high-affinity PDE9 binding (in contrast to (S)-C33, which achieves IC50 = 11 nM), this compound can serve as a structurally matched negative control in PDE9 enzymatic assays. Its use alongside C6-substituted PDE9 inhibitors enables rigorous discrimination between scaffold-driven non-specific effects and pharmacophore-driven PDE9 inhibition. [3]

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